2-Formyl-4-(tributylstannyl)thiazole

Übersicht

Beschreibung

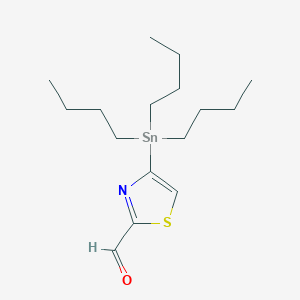

2-Formyl-4-(tributylstannyl)thiazole (CAS: 231278-14-1) is a thiazole derivative featuring a formyl (-CHO) group at position 2 and a tributylstannyl (-Sn(C₄H₉)₃) group at position 3. The compound is commercially available (e.g., Synthonix, 500 mg for $1,360) with 95% purity . Its molecular formula is C₁₆H₂₇NOSSn, and its structure enables applications in Stille cross-coupling reactions due to the organotin moiety, a key component in forming carbon-carbon bonds . The formyl group enhances reactivity for further functionalization, making it valuable in medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-4-(tributylstannyl)thiazole typically involves the reaction of 2-formylthiazole with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Formyl-4-(tributylstannyl)thiazole can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Palladium catalyst, aryl or vinyl halides.

Major Products Formed:

Oxidation: 2-Carboxy-4-(tributylstannyl)thiazole.

Reduction: 2-Hydroxymethyl-4-(tributylstannyl)thiazole.

Substitution: Various aryl or vinyl thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

Role as a Pharmaceutical Intermediate:

2-Formyl-4-(tributylstannyl)thiazole serves as an intermediate in the synthesis of various pharmaceuticals. Its incorporation into drug formulations can enhance the efficacy and stability of the final products. The tributyltin moiety contributes to its reactivity, allowing for diverse synthetic pathways in drug development.

Case Study: Synthesis of Anticancer Agents

Recent studies have illustrated the use of this compound in synthesizing thiazole derivatives with potent anticancer properties. For instance, derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines, showcasing its potential as a building block for novel anticancer therapies .

Organic Synthesis

Catalytic Properties:

The compound acts as a catalyst in several organic reactions, particularly in cross-coupling methodologies such as the Stille reaction. This reaction allows for the formation of carbon-carbon bonds, which are crucial for synthesizing complex organic molecules.

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of this compound | Outcome |

|---|---|---|

| Stille Cross-Coupling | Catalyst | Efficient formation of aryl-thiazole bonds |

| Arylation | Reagent | Enhanced yields in thiazole derivatives |

Medicinal Chemistry

Biological Activity:

Thiazole compounds, including this compound, are known for their diverse biological activities, such as antibacterial, antifungal, and anti-inflammatory effects. Research indicates that these compounds can modulate various biological pathways, making them candidates for drug development targeting multiple diseases .

Case Study: Thiazole Derivatives in Stem Cell Research

In a recent study focusing on stem cell differentiation, thiazole derivatives synthesized from this compound demonstrated the ability to induce differentiation in human pluripotent stem cells. This finding highlights the compound's potential role in regenerative medicine and developmental biology .

Dye Chemistry

Synthesis of Dyes:

The compound is also utilized in dye chemistry for synthesizing various dyes with enhanced stability and color properties. Thiazole derivatives have been incorporated into dye formulations to improve their lightfastness and overall performance.

Table 2: Applications in Dye Chemistry

| Dye Type | Role of this compound | Benefits |

|---|---|---|

| Synthetic Dyes | Intermediate | Improved stability and color intensity |

Wirkmechanismus

The mechanism of action of 2-Formyl-4-(tributylstannyl)thiazole depends on the specific reactions it undergoes. In Stille cross-coupling reactions, the tributylstannyl group acts as a nucleophile, reacting with electrophilic aryl or vinyl halides in the presence of a palladium catalyst. This forms a new carbon-carbon bond, resulting in the formation of various substituted thiazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Thiazole Derivatives

2-(Tributylstannyl)-4-(trifluoromethyl)thiazole

- Structure : Replaces the formyl group with a trifluoromethyl (-CF₃) group.

- Molecular Formula : C₁₆H₂₈F₃NSSn.

- Key Differences :

- The electron-withdrawing -CF₃ group increases electrophilicity at the thiazole ring, altering reactivity in cross-coupling reactions compared to the formyl group .

- Predicted collision cross-section (CCS) data (e.g., [M+H]+: 202.1 Ų) suggests distinct mass spectrometry profiles, useful for analytical differentiation .

2-Acetyl-4-methylthiazole

- Structure : Features an acetyl (-COCH₃) group at position 2 and a methyl (-CH₃) group at position 4.

- Molecular Formula: C₆H₇NOS (MW: 141.191).

- Key Differences :

4-(4-Chlorophenyl)-2-(pyrazolyl)thiazole Derivatives

- Structure : Includes chlorophenyl and fluorophenyl substituents.

- Key Differences :

Thiazole Carboxylic Acid Derivatives (e.g., MMPI-1154)

- Structure : Carboxylic acid (-COOH) at position 4.

- Key Differences :

- Superior MMP-2 inhibition (vs. hydroxamic acid derivatives) in cardioprotection studies, highlighting the importance of electron-withdrawing groups for metalloproteinase binding .

- 2-Formyl-4-(tributylstannyl)thiazole lacks direct evidence of MMP-2 inhibition but may serve as a precursor for bioactive molecules .

N-Phenyl-2-p-tolylthiazole-4-carboxamide

- Structure : Carboxamide (-CONH₂) and aryl groups.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₆H₂₇NOSSn | 231278-14-1 | -CHO, -Sn(C₄H₉)₃ | 444.10 g/mol | Cross-coupling reactions |

| 2-(Tributylstannyl)-4-CF₃-thiazole | C₁₆H₂₈F₃NSSn | 53403789 | -CF₃, -Sn(C₄H₉)₃ | 444.10 g/mol | Analytical chemistry |

| 2-Acetyl-4-methylthiazole | C₆H₇NOS | 7533-07-5 | -COCH₃, -CH₃ | 141.19 g/mol | Flavor/fragrance industry |

| MMPI-1154 (imidazole-carboxylic acid) | Not disclosed | Not disclosed | -COOH, -aryl | ~400 g/mol* | MMP-2 inhibition |

Biologische Aktivität

2-Formyl-4-(tributylstannyl)thiazole is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H19NSSn. It consists of a thiazole ring with a formyl group at the 2-position and a tributylstannyl group at the 4-position. The presence of these functional groups imparts distinctive reactivity and biological properties to the compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activities. These derivatives have been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesis of these derivatives typically involves methods such as broth microdilution to assess their efficacy.

Analgesic and Anti-inflammatory Effects

The compound serves as a precursor in the development of bioactive molecules with potential analgesic and anti-inflammatory properties. Preclinical trials have shown that certain thiazole derivatives derived from this compound display promising results in reducing pain and inflammation in animal models.

Target and Mode of Action

The biological activity of this compound is primarily attributed to its ability to participate in Stille cross-coupling reactions , which allows it to form more complex thiazole derivatives. These derivatives can interact with various biological targets, influencing cellular pathways related to growth inhibition and apoptosis .

Interaction Studies

Studies focusing on the interactions of this compound with biological systems reveal insights into its binding affinities to specific targets, metabolic pathways, and potential toxicity profiles. Understanding these interactions is crucial for elucidating its therapeutic mechanisms.

Case Studies

- Cytotoxicity Analysis : A study evaluated the cytotoxic effects of thiazole-containing fragments, including those derived from this compound. The results indicated that compounds containing multiple thiazoles exhibited enhanced cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that could be leveraged for drug development .

- Phenotypic Analysis : In another study, phenotypic assessments revealed that thiazole derivatives could induce apoptosis in specific cancer types, highlighting their potential as anticancer agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Description | Key Features |

|---|---|---|

| 4-Methyl-2-(tributylstannyl)thiazole | Thiazole ring with a methyl group at position 4 | Enhanced lipophilicity and biological activity |

| 5-(Tributylstannyl)thiazole | Thiazole ring with tributylstannyl at position 5 | Different reactivity patterns due to position change |

| 2-(Tributylstannyl)pyridine | Pyridine ring substituted with tributylstannyl | Distinct electronic properties compared to thiazoles |

The combination of both the formyl group and tributylstannyl moiety in this compound allows for a broader range of chemical reactions and potential biological activities not seen in its analogs.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Formyl-4-(tributylstannyl)thiazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Stille coupling reactions, leveraging the tributylstannyl group’s reactivity. Key steps include:

- Functionalization of the thiazole core with a formyl group at position 2.

- Introduction of the tributylstannyl moiety at position 4 using palladium-catalyzed cross-coupling (e.g., with aryl halides or triflates).

- Optimization of solvent (e.g., THF or DMF), temperature (60–100°C), and catalyst (e.g., Pd(PPh₃)₄) to maximize yield (>70% reported under inert conditions) .

- Critical Consideration : Tributylstannyl groups are moisture-sensitive; reactions require anhydrous conditions and inert gas purging to prevent decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies formyl proton resonance (~9.8 ppm) and stannyl-related splitting patterns.

- FT-IR : Confirms formyl C=O stretch (~1680 cm⁻¹) and C-S bond (~680 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (Sn has natural isotopes at 120, 122, and 124) .

Q. What role does the thiazole ring play in the compound’s reactivity and applications?

- Methodological Answer : The thiazole core provides:

- Electron-rich aromaticity : Stabilizes transition states in cross-coupling reactions.

- Heteroatom functionality : The sulfur atom enhances metal coordination (e.g., Pd in catalysis), while the nitrogen enables hydrogen bonding in biological targets .

- Experimental Insight : Thiazole derivatives are precursors for antitumor and antimicrobial agents, suggesting potential for drug discovery .

Advanced Research Questions

Q. How does the tributylstannyl group impact regioselectivity in palladium-catalyzed cross-couplings?

- Methodological Answer : The tributylstannyl group acts as a directing group, favoring coupling at the C4 position due to steric and electronic effects.

- Mechanistic Study : Use DFT calculations to compare transition-state energies for coupling at C2 vs. C4.

- Case Example : Coupling with aryl iodides under Suzuki-Miyaura conditions shows >90% regioselectivity for C4 when stannyl is present .

Q. What strategies stabilize this compound against hydrolysis or oxidation?

- Methodological Answer :

- Storage : Store under argon at –20°C in amber vials to prevent light/oxygen degradation.

- Derivatization : Protect the formyl group as a Schiff base (e.g., with hydrazines) during reactions requiring aqueous conditions .

Q. How can contradictions in reported biological activity data for thiazole derivatives be resolved?

- Methodological Answer :

- Standardization : Use consistent assay conditions (e.g., cell lines, incubation times) across studies.

- SAR Analysis : Compare substituent effects (e.g., stannyl vs. methyl groups) to isolate bioactivity trends.

- Case Study : Thiazoles with stannyl groups show enhanced cytotoxicity in leukemia cell lines (IC₅₀ ~2 µM) vs. non-stannyl analogs (IC₅₀ >10 µM) .

Q. What advanced analytical methods address challenges in quantifying trace stannyl byproducts?

- Methodological Answer :

Eigenschaften

IUPAC Name |

4-tributylstannyl-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2NOS.3C4H9.Sn/c6-3-4-5-1-2-7-4;3*1-3-4-2;/h2-3H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNXZUKRZWHDGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29NOSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586025 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231278-14-1 | |

| Record name | 4-(Tributylstannyl)-1,3-thiazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.